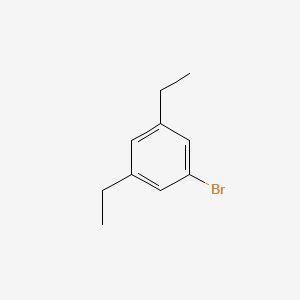

1-Bromo-3,5-diethylbenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3,5-diethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Br/c1-3-8-5-9(4-2)7-10(11)6-8/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJZCXWCBZPSQEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC(=C1)Br)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00474762 | |

| Record name | 1-bromo-3,5-diethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90267-03-1 | |

| Record name | 1-bromo-3,5-diethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Diethyl-1-bromobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 1-Bromo-3,5-diethylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Bromo-3,5-diethylbenzene, a valuable intermediate in organic synthesis. The document details a feasible synthetic pathway, purification methods, and in-depth characterization data, presented in a clear and accessible format for researchers in chemistry and drug development.

Physicochemical Properties

This compound is a halogenated aromatic compound with the following properties:

| Property | Value | Reference |

| CAS Number | 90267-03-1 | |

| Molecular Formula | C₁₀H₁₃Br | |

| Molecular Weight | 213.11 g/mol | [1] |

| Boiling Point | 247 °C at 760 mmHg | [2] |

| Physical Form | Liquid | [2] |

| Storage Temperature | Room Temperature | [1][2] |

Synthesis of this compound

The synthesis of this compound can be achieved via the electrophilic aromatic substitution of 1,3-diethylbenzene. The ethyl groups are ortho, para-directing and activating; however, direct bromination can lead to a mixture of products. A common and effective method involves the use of bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃).

Reaction Scheme

References

Physical and chemical properties of 1-Bromo-3,5-diethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3,5-diethylbenzene is an aromatic organic compound that serves as a valuable building block in synthetic organic chemistry. Its disubstituted benzene (B151609) ring, featuring a bromine atom and two ethyl groups in a meta arrangement, offers a versatile platform for the introduction of various functional groups. This strategic placement of substituents allows for the synthesis of complex molecules with specific steric and electronic properties, making it a compound of interest in the development of novel pharmaceuticals and functional materials. This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis and key chemical transformations.

Physical and Chemical Properties

This compound is a colorless to pale-yellow liquid at room temperature.[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C10H13Br | [2] |

| Molecular Weight | 213.11 g/mol | [2] |

| CAS Number | 90267-03-1 | [2] |

| Appearance | Colorless to Pale-yellow to Yellow-brown Liquid | [1] |

| Boiling Point | 247 °C at 760 mmHg | |

| Density | 1.2±0.1 g/cm³ | |

| Refractive Index | 1.532 | |

| Solubility | Insoluble in water, soluble in common organic solvents like ether, THF, and toluene. | |

| Storage | Sealed in a dry place at room temperature.[1] |

Synthesis of this compound

The synthesis of this compound can be achieved through two primary routes: electrophilic aromatic substitution of 1,3-diethylbenzene (B91504) or the Sandmeyer reaction starting from 3,5-diethylaniline.

Electrophilic Bromination of 1,3-Diethylbenzene

This method involves the direct bromination of 1,3-diethylbenzene using bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr3). The ethyl groups are ortho-, para-directing activators. However, due to steric hindrance from the two ethyl groups, the incoming electrophile (bromine) is directed to the C5 position, which is para to one ethyl group and ortho to the other, but sterically less hindered than the C2, C4, and C6 positions.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas), place 1,3-diethylbenzene (1 equivalent) and anhydrous iron(III) bromide (0.05 equivalents) in a suitable solvent such as dichloromethane (B109758) or carbon tetrachloride.

-

Addition of Bromine: Slowly add a solution of bromine (1 equivalent) in the same solvent from the dropping funnel to the stirred reaction mixture at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, quench the reaction by carefully adding an aqueous solution of sodium bisulfite to destroy any unreacted bromine. Separate the organic layer, wash it with water and brine, and dry it over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure, and purify the crude product by vacuum distillation to obtain this compound.

References

1-Bromo-3,5-diethylbenzene CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3,5-diethylbenzene is a halogenated aromatic compound that serves as a key intermediate in organic synthesis. Its structure, featuring a bromine atom and two ethyl groups on a benzene (B151609) ring, makes it a versatile building block for the synthesis of more complex molecules. This is particularly relevant in the fields of medicinal chemistry and materials science, where the introduction of a 3,5-diethylphenyl moiety can influence the steric and electronic properties of a target molecule. The bromine atom provides a reactive handle for a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This guide provides a comprehensive overview of the chemical and physical properties of this compound, a detailed experimental protocol for its synthesis, and its application in a common cross-coupling reaction.

Chemical and Physical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and use in chemical reactions.

| Property | Value | Reference |

| CAS Number | 90267-03-1 | |

| Molecular Formula | C₁₀H₁₃Br | |

| Molecular Weight | 213.117 g/mol | |

| Appearance | Colorless to Pale-yellow to Yellow-brown Liquid | |

| Boiling Point | Not Available | |

| Density | Not Available | |

| Refractive Index | Not Available | |

| InChI | InChI=1S/C8H9Br/c1-6-3-7(2)5-8(9)4-6/h3-5H,1-2H3 | |

| InChIKey | LMFRTSBQRLSJHC-UHFFFAOYSA-N | |

| SMILES | CC1=CC(=CC(=C1)Br)C | |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions |

Molecular Structure

The molecular structure of this compound consists of a central benzene ring substituted with one bromine atom and two ethyl groups at positions 1, 3, and 5, respectively.

Caption: 2D representation of this compound.

Experimental Protocols

Synthesis of this compound via Electrophilic Aromatic Substitution

This protocol describes a plausible method for the synthesis of this compound from 1,3-diethylbenzene (B91504) via electrophilic aromatic bromination using bromine and a Lewis acid catalyst, such as iron(III) bromide (FeBr₃).

Materials:

-

1,3-diethylbenzene

-

Bromine (Br₂)

-

Iron(III) bromide (FeBr₃), anhydrous

-

Dichloromethane (B109758) (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add 1,3-diethylbenzene and anhydrous dichloromethane. The flask should be under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Addition: Carefully add a catalytic amount of anhydrous iron(III) bromide to the stirred solution.

-

Bromine Addition: Cool the reaction mixture in an ice bath. Slowly add a solution of bromine in dichloromethane from the dropping funnel to the reaction mixture over a period of 30-60 minutes. Maintain the temperature of the reaction mixture below 10 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for an additional 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching: Upon completion, cool the reaction mixture again in an ice bath and slowly add saturated aqueous sodium thiosulfate solution to quench the excess bromine. The reddish-brown color of bromine should disappear.

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Application in Suzuki-Miyaura Cross-Coupling Reaction

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, widely used in the synthesis of pharmaceuticals and functional materials.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., toluene, 1,4-dioxane, DMF, with water)

-

Schlenk flask or similar reaction vessel

-

Inert atmosphere (nitrogen or argon)

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Standard work-up and purification reagents and equipment

Procedure:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Solvent Addition: Add the degassed solvent system to the flask.

-

Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C) for the required time (typically 2-24 hours). Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Separate the layers and extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired biaryl product.

Mandatory Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates the general workflow for a Suzuki-Miyaura cross-coupling reaction using this compound as a substrate.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Safety Information

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is important to work in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Spectroscopic Analysis of 1-Bromo-3,5-diethylbenzene: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Bromo-3,5-diethylbenzene, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering detailed experimental protocols and a structured presentation of spectroscopic data.

Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for this compound. This data is predicted based on the analysis of structurally similar compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.1-7.3 | s | 1H | Ar-H (H4) |

| ~7.0-7.2 | s | 2H | Ar-H (H2, H6) |

| ~2.6 | q | 4H | -CH₂-CH₃ |

| ~1.2 | t | 6H | -CH₂-CH₃ |

Note: Spectra are typically referenced to an internal standard like tetramethylsilane (B1202638) (TMS) at 0 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~145 | Quaternary | C3, C5 |

| ~130 | Quaternary | C1 |

| ~128 | CH | C4 |

| ~125 | CH | C2, C6 |

| ~29 | CH₂ | -CH₂-CH₃ |

| ~15 | CH₃ | -CH₂-CH₃ |

Table 3: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3100-3000 | Medium | C-H Stretch | Aromatic |

| 2970-2850 | Strong | C-H Stretch | Alkyl |

| 1600-1585 | Medium-Weak | C=C Stretch | Aromatic Ring |

| 1470-1450 | Medium | C=C Stretch | Aromatic Ring |

| ~1070 | Strong | C-Br Stretch | Aryl Halide |

| 880-840 | Strong | C-H Bend (out-of-plane) | 1,3,5-Trisubstituted Benzene |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Ratio | Relative Intensity | Assignment |

| 212/214 | High | [M]⁺, [M+2]⁺ (Molecular ion peak, bromine isotope pattern) |

| 197/199 | Medium | [M-CH₃]⁺ |

| 183/185 | Medium | [M-C₂H₅]⁺ |

| 133 | High | [M-Br]⁺ |

| 105 | High | [C₈H₉]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility and accurate interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of nuclei.[1]

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[1][2]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[2]

-

Transfer the solution to a clean NMR tube.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 300-500 MHz for ¹H NMR) is typically used.

-

¹H NMR: Standard proton NMR spectra are acquired to determine the number of different types of protons and their splitting patterns, which indicate adjacent protons.[3]

-

¹³C NMR: Carbon-13 NMR spectra are obtained to identify the number of different types of carbon atoms. Due to the low natural abundance of ¹³C, a larger number of scans is often required.[3]

-

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 and DEPT-135 experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[4][5]

Sample Preparation (Thin Film Method):

-

If the sample is a liquid, a drop can be placed directly between two salt plates (e.g., NaCl or KBr) to create a thin film.[6]

-

If the sample is a solid, it can be dissolved in a volatile solvent (e.g., methylene (B1212753) chloride), and a drop of the solution is placed on a salt plate. The solvent is allowed to evaporate, leaving a thin film of the compound.[7]

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.[5]

-

Procedure:

-

Obtain a background spectrum of the clean salt plates.

-

Place the sample-prepared salt plates in the spectrometer's sample holder.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. The resulting spectrum is a plot of transmittance or absorbance versus wavenumber.[6]

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.[8]

Sample Introduction and Ionization:

-

The sample is introduced into the mass spectrometer. For a volatile compound like this compound, gas chromatography (GC-MS) or direct injection can be used.[9]

-

The molecules are ionized, commonly using Electron Ionization (EI), where a high-energy electron beam knocks an electron off the molecule to form a molecular ion.[9][10]

Mass Analysis and Detection:

-

Mass Analyzer: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or magnetic sector).[9][10]

-

Detector: The separated ions are detected, and the abundance of each ion is recorded.[10] The resulting mass spectrum is a plot of relative intensity versus the m/z ratio.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound such as this compound.

Caption: A logical workflow for the elucidation of molecular structures using spectroscopic techniques.

References

- 1. benchchem.com [benchchem.com]

- 2. web.mit.edu [web.mit.edu]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. amherst.edu [amherst.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. fiveable.me [fiveable.me]

- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

Synthetic Approaches to 1-Bromo-3,5-diethylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the primary synthetic routes for obtaining 1-Bromo-3,5-diethylbenzene, an aromatic compound with potential applications in pharmaceutical and materials science research. This document details two principal synthetic pathways: the electrophilic bromination of 1,3-diethylbenzene (B91504) and the Sandmeyer reaction of 3,5-diethylaniline (B13564627). Each route is presented with detailed experimental protocols, quantitative data where available from analogous reactions, and visualizations to facilitate understanding and replication.

At a Glance: Comparison of Synthetic Routes

| Parameter | Electrophilic Bromination of 1,3-diethylbenzene | Sandmeyer Reaction of 3,5-diethylaniline |

| Starting Material | 1,3-diethylbenzene | 3,5-diethylaniline |

| Key Reagents | Bromine (Br₂) and Iron (Fe) catalyst, or N-Bromosuccinimide (NBS) | Sodium nitrite (B80452) (NaNO₂), Hydrobromic acid (HBr), Copper(I) bromide (CuBr) |

| Reaction Type | Electrophilic Aromatic Substitution | Diazotization followed by Sandmeyer reaction |

| Precursor Synthesis | 1,3-diethylbenzene is commercially available. | 3,5-diethylaniline may require synthesis, typically from the corresponding nitroaromatic compound. |

| Potential Yield | Moderate to high, dependent on reaction conditions and purification. | Good yields have been reported for analogous reactions.[1] |

| Purity & Purification | May require careful purification to remove isomers and unreacted starting material, typically by distillation or chromatography.[2] | The product is often purified by steam distillation or extraction.[1] |

Synthetic Route 1: Electrophilic Bromination of 1,3-diethylbenzene

The direct bromination of 1,3-diethylbenzene offers a straightforward approach to this compound. The two ethyl groups are ortho, para-directing and activating. Since the para position is blocked, the bromine will be directed to one of the ortho positions (relative to one ethyl group, which is the 5-position). The steric hindrance from the two ethyl groups favors substitution at the less hindered C5 position.

Logical Workflow for Electrophilic Bromination

Caption: Workflow for the synthesis of this compound via electrophilic bromination.

Experimental Protocols

Two common methods for electrophilic bromination are presented below.

Method A: Bromination with Bromine and Iron Catalyst

This classical method utilizes elemental bromine with iron powder, which generates the iron(III) bromide catalyst in situ.

Materials:

-

1,3-diethylbenzene

-

Bromine (Br₂)

-

Iron powder (Fe)

-

Dichloromethane (B109758) (CH₂Cl₂) (or other suitable solvent)

-

Aqueous sodium bisulfite solution (NaHSO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), dissolve 1,3-diethylbenzene in dichloromethane.

-

Add a catalytic amount of iron powder to the solution.

-

From the dropping funnel, add bromine dropwise to the stirred solution at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

After the addition is complete, continue stirring at room temperature until the red-brown color of bromine disappears.

-

Quench the reaction by slowly adding an aqueous solution of sodium bisulfite to destroy any excess bromine.

-

Transfer the mixture to a separatory funnel and wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Method B: Bromination with N-Bromosuccinimide (NBS)

This method offers a milder alternative to using elemental bromine and often provides higher regioselectivity.[3][4]

Materials:

-

1,3-diethylbenzene

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (B52724) (MeCN)

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure: [3]

-

Dissolve 1,3-diethylbenzene in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-bromosuccinimide in one portion.

-

Stir the reaction mixture at 0 °C for a specified time (e.g., 30 minutes to 8 hours, monitoring by TLC is recommended).[3]

-

Quench the reaction with water.

-

Extract the aqueous mixture with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel.

Synthetic Route 2: Sandmeyer Reaction of 3,5-diethylaniline

This route involves the diazotization of 3,5-diethylaniline followed by a copper(I) bromide-mediated Sandmeyer reaction to introduce the bromine atom. This method is particularly useful when the starting aniline (B41778) is readily available.

Signaling Pathway for the Sandmeyer Reaction

References

Methodological & Application

Application Notes and Protocols for the Use of 1-Bromo-3,5-diethylbenzene in Suzuki-Miyaura Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 1-Bromo-3,5-diethylbenzene in Suzuki-Miyaura cross-coupling reactions. This sterically hindered aryl bromide is a valuable building block for the synthesis of various substituted biphenyl (B1667301) compounds, which are of significant interest in medicinal chemistry and materials science. This document outlines detailed experimental protocols, presents quantitative data for representative reactions, and offers visualizations to aid in understanding the reaction workflow.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls. The reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide. This compound presents a unique challenge due to the steric hindrance imposed by the two ethyl groups ortho to the bromine atom. This steric bulk can significantly influence reaction kinetics and require carefully optimized conditions to achieve high yields. These notes provide insights and practical protocols for the successful application of this substrate in Suzuki-Miyaura coupling.

Data Presentation

The following table summarizes the reaction conditions and yields for the Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids. These examples demonstrate the feasibility of coupling this sterically hindered substrate and provide a baseline for further optimization.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 18 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 78 |

| 3 | 4-Tolylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/Ethanol/H₂O (2:1:1) | 90 | 20 | 82 |

| 4 | 3,5-Dimethylphenylboronic acid | PdCl₂(dppf) (2) | - | Na₂CO₃ | DMF/H₂O (9:1) | 100 | 24 | 75 |

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol provides a general procedure that can be adapted for various arylboronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, or PdCl₂(dppf)) (1-5 mol%)

-

Phosphine (B1218219) ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

-

Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2-3 equivalents)

-

Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, DMF)

-

Degassed water (if using a biphasic system)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst, the phosphine ligand (if used), and the base.

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent (and water, if applicable) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to afford the desired 3,5-diethylbiphenyl (B15424388) derivative.

Mandatory Visualizations

The following diagrams illustrate the key aspects of the Suzuki-Miyaura cross-coupling reaction involving this compound.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for the Suzuki-Miyaura reaction.

Application of 1-Bromo-3,5-diethylbenzene in Pharmaceutical Intermediate Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3,5-diethylbenzene is a substituted aromatic organobromide that serves as a versatile building block in the synthesis of complex organic molecules, particularly pharmaceutical intermediates. Its chemical structure, featuring a reactive bromine atom on a symmetrically disubstituted benzene (B151609) ring, makes it an ideal substrate for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The diethyl substitution pattern can impart favorable pharmacokinetic properties, such as increased lipophilicity, to the final active pharmaceutical ingredient (API). This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations relevant to pharmaceutical development.

Key Applications in Pharmaceutical Intermediate Synthesis

The primary applications of this compound in pharmaceutical synthesis revolve around its use in two major classes of reactions: Grignard reactions and palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of the 3,5-diethylphenyl moiety into a wide range of molecular scaffolds.

Grignard Reagent Formation and Subsequent Reactions

This compound can be readily converted to its corresponding Grignard reagent, (3,5-diethylphenyl)magnesium bromide. This powerful nucleophile can then be used to form new carbon-carbon bonds by reacting with various electrophiles, such as aldehydes, ketones, esters, and nitriles, to produce a variety of functionalized intermediates.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom of this compound is an excellent handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern medicinal chemistry for the construction of biaryl and other complex molecular architectures found in many drugs. Key examples include:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.

-

Heck Coupling: Reaction with alkenes.

-

Buchwald-Hartwig Amination: Reaction with amines to form arylamines.

Data Presentation

The following tables summarize quantitative data for key transformations involving this compound and its close analogs, providing a basis for experimental design.

Table 1: Synthesis of (3,5-Diethylphenyl)boronic Acid via Grignard Reaction

| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time | Product | Yield (%) |

| This compound | 1. Mg turnings, I₂ (cat.) 2. B(OMe)₃ 3. 2 M HCl | THF | -78 to RT | 12-16 h | (3,5-Diethylphenyl)boronic acid | 70-80 (Estimated) |

Table 2: Suzuki-Miyaura Coupling of Aryl Bromides with Arylboronic Acids

| Aryl Bromide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| This compound | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | 2 M Na₂CO₃ | n-Propanol/H₂O | Reflux | 1-2 | 85-95 (Typical) |

| This compound | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | 2 M Na₂CO₃ | n-Propanol/H₂O | Reflux | 1-2 | 80-90 (Typical) |

| This compound | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (2.5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | 75-85 (Typical) |

Experimental Protocols

The following are detailed protocols for the key applications of this compound.

Protocol 1: Synthesis of (3,5-Diethylphenyl)boronic Acid

This protocol describes the formation of the Grignard reagent from this compound, followed by borylation to yield the corresponding boronic acid, a key intermediate for Suzuki-Miyaura coupling reactions.

Materials:

-

This compound

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous Tetrahydrofuran (THF)

-

Trimethyl borate (B1201080) (B(OMe)₃)

-

2 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, condenser, dropping funnel, and other standard glassware for anhydrous reactions

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Grignard Reagent Formation:

-

Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel.

-

Under an inert atmosphere, add magnesium turnings (1.2 eq) to the flask.

-

Add a single crystal of iodine to activate the magnesium.

-

In the dropping funnel, prepare a solution of this compound (1.0 eq) in anhydrous THF.

-

Add a small portion of the aryl bromide solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and gentle reflux is observed.

-

Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Borylation:

-

Cool the solution of (3,5-diethylphenyl)magnesium bromide to -78 °C using a dry ice/acetone bath.

-

Slowly add trimethyl borate (1.1 eq) dropwise, maintaining the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C in an ice bath and slowly quench by the addition of 2 M HCl until the solution is acidic.

-

Stir the mixture for 1 hour at room temperature.

-

Transfer the mixture to a separatory funnel and add diethyl ether.

-

Separate the organic layer, and extract the aqueous layer twice more with diethyl ether.

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization to yield (3,5-diethylphenyl)boronic acid.

-

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

This protocol details a typical Suzuki-Miyaura coupling of this compound with an arylboronic acid to form a biaryl product.

Materials:

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid) (1.1 eq)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 eq)

-

Triphenylphosphine (PPh₃) (0.04 eq)

-

2 M Sodium carbonate (Na₂CO₃) solution

-

n-Propanol

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, condenser, and other standard glassware

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup:

-

To a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq), the arylboronic acid (1.1 eq), Pd(OAc)₂ (0.02 eq), and PPh₃ (0.04 eq).

-

Add n-propanol as the solvent.

-

Purge the flask with an inert gas for 10-15 minutes.

-

Add the 2 M Na₂CO₃ solution.

-

-

Reaction:

-

Heat the reaction mixture to reflux under an inert atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Add deionized water and transfer the mixture to a separatory funnel.

-

Extract the product with ethyl acetate (3 x volume of the reaction mixture).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield the pure biaryl compound.

-

Visualizations

The following diagrams illustrate the key experimental workflows and chemical transformations described.

Caption: Workflow for the synthesis of (3,5-diethylphenyl)boronic acid.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Application Notes and Protocols for the Heck Reaction of 1-Bromo-3,5-diethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting the Heck reaction using 1-Bromo-3,5-diethylbenzene as a substrate. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1][2][3] These protocols are designed to serve as a starting point for the synthesis of various substituted stilbenes and other vinylated aromatic compounds, which are of significant interest in medicinal chemistry and materials science.

Core Concepts and Considerations

The Heck reaction's success is contingent on several key parameters, including the choice of palladium catalyst, ligand, base, solvent, and reaction temperature.[2][4] For substrates like this compound, which is a somewhat sterically hindered and electronically deactivated aryl bromide, careful optimization of these conditions is crucial for achieving high yields.[5]

Catalyst and Ligand: A variety of palladium sources can be utilized, with palladium(II) acetate (B1210297) (Pd(OAc)₂) being a common and cost-effective choice.[4] The Pd(II) precursor is reduced in situ to the active Pd(0) species.[3] The choice of ligand is critical for stabilizing the catalytic species and promoting efficient oxidative addition.[2] While phosphine-free systems exist, bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) are often employed to enhance catalyst activity and longevity, especially with less reactive aryl bromides.[2][5]

Base: A base is required to neutralize the hydrogen halide generated during the catalytic cycle.[3] Inorganic bases such as potassium carbonate (K₂CO₃), sodium bicarbonate (NaHCO₃), or cesium carbonate (Cs₂CO₃) are frequently used.[4][6][7] Organic bases like triethylamine (B128534) (Et₃N) can also be employed.[2] The choice of base can influence the reaction rate and selectivity.

Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA), or acetonitrile (B52724) are commonly used to facilitate the dissolution of the reactants and the catalytic species.[4][8] In some cases, aqueous solvent mixtures or ionic liquids are also effective.[4][5]

Alkene Coupling Partner: The nature of the alkene coupling partner (e.g., styrenes, acrylates, acrylonitriles) will influence the reaction conditions and the structure of the final product. Electron-deficient alkenes are generally more reactive in the Heck reaction.

Summary of Generalized Heck Reaction Conditions

The following table summarizes typical conditions for the Heck reaction of aryl bromides, which can be adapted for this compound.

| Parameter | Condition | Notes |

| Palladium Catalyst | Pd(OAc)₂ (0.1 - 5 mol%) | A common and effective palladium(II) precursor. |

| Ligand | PPh₃, P(t-Bu)₃, NHCs (0.2 - 10 mol%) | Bulky, electron-rich ligands can improve yields for less reactive bromides. |

| Base | K₂CO₃, Cs₂CO₃, Et₃N (1.5 - 3.0 equiv.) | The choice of base can impact reaction efficiency and should be optimized. |

| Solvent | DMF, DMA, Acetonitrile, Toluene (B28343) | Polar aprotic solvents are generally preferred. |

| Alkene | Styrene (B11656), n-Butyl acrylate (B77674) (1.1 - 2.0 equiv.) | The stoichiometry of the alkene can be adjusted to optimize the reaction. |

| Temperature | 80 - 140 °C | Higher temperatures are often required for less reactive aryl bromides.[4] |

| Reaction Time | 4 - 24 hours | Reaction progress should be monitored by TLC or GC-MS. |

Experimental Protocols

The following are generalized protocols for the Heck reaction of this compound with an alkene. Note: These are starting points and may require optimization for specific alkene coupling partners.

Protocol 1: Heck Reaction with Styrene

Materials:

-

This compound

-

Styrene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (B44618) (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating mantle/oil bath

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 equiv.), potassium carbonate (2.0 equiv.), palladium(II) acetate (1-2 mol%), and triphenylphosphine (2-4 mol%).

-

Add anhydrous DMF via syringe to dissolve the solids.

-

Add styrene (1.2-1.5 equiv.) to the reaction mixture.

-

Heat the reaction mixture to 100-120 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired substituted stilbene.

Protocol 2: Heck Reaction with an Acrylate Ester

Materials:

-

This compound

-

Acrylate ester (e.g., n-butyl acrylate)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(tert-butyl)phosphine (P(t-Bu)₃) or a suitable N-heterocyclic carbene (NHC) precursor

-

Cesium carbonate (Cs₂CO₃)

-

Toluene, anhydrous

Procedure:

-

In a glovebox or under an inert atmosphere, add palladium(II) acetate (0.5-1 mol%) and the phosphine ligand or NHC precursor (1-2 mol%) to a dry Schlenk tube.

-

Add cesium carbonate (2.0 equiv.) and this compound (1.0 equiv.).

-

Add anhydrous toluene via syringe.

-

Add the acrylate ester (1.5 equiv.) to the mixture.

-

Seal the tube and heat the reaction mixture to 110-130 °C.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

After cooling to room temperature, dilute the mixture with a suitable organic solvent and wash with water to remove the base and other inorganic salts.

-

Dry the organic layer, concentrate, and purify by column chromatography.

Visualizing the Heck Reaction Workflow

The following diagram illustrates the general experimental workflow for a Heck reaction.

References

- 1. Heck Reaction [organic-chemistry.org]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 8. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]

The Role of 1-Bromo-3,5-diethylbenzene in the Synthesis of Novel Organic Materials: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3,5-diethylbenzene is a versatile aromatic building block utilized in the synthesis of a variety of novel organic materials. Its disubstituted nature, with ethyl groups at the meta positions relative to the bromine atom, provides steric hindrance that can influence the photophysical and electronic properties of the resulting materials. The presence of the reactive bromo-group allows for its functionalization through various cross-coupling reactions, making it a valuable precursor for the synthesis of materials with applications in organic electronics, such as organic light-emitting diodes (OLEDs), and as intermediates in medicinal chemistry. This document provides detailed application notes and generalized protocols for key synthetic transformations involving this compound.

I. Suzuki-Miyaura Coupling: Synthesis of Biaryl Compounds

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-C bonds between an organohalide and an organoboron compound. This reaction is widely used to synthesize biaryl structures, which are common motifs in liquid crystals, conducting polymers, and pharmaceutical compounds.

Application Note:

The Suzuki-Miyaura coupling of this compound with various arylboronic acids allows for the introduction of the 3,5-diethylphenyl moiety into extended π-conjugated systems. The ethyl groups can enhance the solubility of the resulting materials in organic solvents, which is advantageous for solution-based processing of organic electronic devices.

Quantitative Data Summary:

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 12 | 88 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | 1,4-Dioxane | 100 | 10 | 91 |

| 3 | Naphthalene-2-boronic acid | Pd(OAc)₂ (2) + SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 110 | 8 | 85 |

| 4 | Pyrene-1-boronic acid | Pd₂(dba)₃ (1) + XPhos (3) | K₃PO₄ | Toluene | 100 | 16 | 78 |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [1][2][3]

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

-

Solvent Addition: Add the anhydrous organic solvent (e.g., Toluene, 1,4-Dioxane) and degassed water (typically in a 4:1 to 10:1 ratio).

-

Reaction: Seal the vessel and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired biaryl product.

Experimental Workflow: Suzuki-Miyaura Coupling

II. Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling is a palladium and copper co-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, forming a C-C bond. This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are important components of organic semiconductors and molecular wires.

Application Note:

Coupling this compound with terminal alkynes via the Sonogashira reaction provides a straightforward route to 3,5-diethylphenyl-substituted alkynes. These products can serve as building blocks for more complex conjugated systems, including dendrimers and polymers for organic electronics.[4] The steric bulk of the diethylphenyl group can prevent close packing in the solid state, potentially leading to materials with high photoluminescence quantum yields.

Quantitative Data Summary:

| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 92 |

| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | Toluene | 70 | 8 | 95 |

| 3 | 1-Hexyne | Pd(OAc)₂ (2) + PPh₃ (4) | CuI (4) | Et₃N | DMF | 50 | 10 | 87 |

| 4 | 9-Ethynylanthracene | Pd₂(dba)₃ (1) + Xantphos (2) | CuI (3) | DIPA | 1,4-Dioxane | 80 | 12 | 81 |

Experimental Protocol: General Procedure for Sonogashira Coupling [2][5]

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.).

-

Catalyst and Base Addition: Under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), the copper(I) catalyst (e.g., CuI, 2-10 mol%), and the amine base (e.g., triethylamine (B128534) or diisopropylamine, 2-3 equiv.).

-

Solvent Addition: Add an anhydrous solvent such as THF, toluene, or DMF.

-

Reaction: Stir the reaction mixture at the appropriate temperature (room temperature to 80 °C).

-

Monitoring: Monitor the reaction progress by TLC.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent and wash with aqueous ammonium (B1175870) chloride solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired arylalkyne.

Experimental Workflow: Sonogashira Coupling

III. Buchwald-Hartwig Amination: Synthesis of Triarylamines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This reaction is of paramount importance for the synthesis of arylamines, which are key components of hole-transport materials in OLEDs and have widespread applications in pharmaceuticals.

Application Note:

The Buchwald-Hartwig amination of this compound with various primary or secondary amines, particularly diarylamines, leads to the formation of triarylamines.[6][7] These compounds often exhibit excellent hole-transporting properties. The 3,5-diethylphenyl substituents can improve the amorphous nature and solubility of the resulting materials, which are desirable characteristics for fabrication of efficient and stable OLED devices.

Quantitative Data Summary:

| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Diphenylamine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 18 | 90 |

| 2 | Carbazole | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 85 |

| 3 | Aniline | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LiHMDS | Toluene | 90 | 16 | 88 |

| 4 | N-Phenyl-1-naphthylamine | Pd(OAc)₂ (2) | JohnPhos (4) | Cs₂CO₃ | Toluene | 100 | 20 | 82 |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [8][9]

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine (B1218219) ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

-

Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

-

Solvent Addition: Add anhydrous, degassed toluene.

-

Reaction: Seal the Schlenk tube and heat the reaction mixture with stirring in an oil bath at the desired temperature (typically 90-110 °C).

-

Monitoring: Monitor the reaction for completeness by GC-MS or LC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

-

Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired triarylamine.

Experimental Workflow: Buchwald-Hartwig Amination

IV. Grignard Reaction: Formation of Tertiary Alcohols and Other Derivatives

The Grignard reaction is a fundamental organometallic reaction involving the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group. It is a versatile method for forming new carbon-carbon bonds and synthesizing alcohols.

Application Note:

This compound can be converted to its corresponding Grignard reagent, (3,5-diethylphenyl)magnesium bromide. This nucleophilic reagent can then be reacted with a variety of electrophiles, such as aldehydes, ketones, and esters, to introduce the 3,5-diethylphenyl group.[10] For example, reaction with benzaldehyde (B42025) yields (3,5-diethylphenyl)(phenyl)methanol, a tertiary alcohol that could be a precursor to other functional materials.[11]

Quantitative Data Summary:

| Entry | Electrophile | Solvent | Reaction Temp (°C) | Work-up | Product | Yield (%) |

| 1 | Benzaldehyde | THF | 0 to RT | aq. NH₄Cl | (3,5-Diethylphenyl)(phenyl)methanol | 85 |

| 2 | Acetone | Diethyl Ether | 0 to RT | dil. HCl | 2-(3,5-Diethylphenyl)propan-2-ol | 88 |

| 3 | Diethyl carbonate | THF | 0 to 70 | aq. NH₄Cl | 3,5,3',5'-Tetraethylbenzophenone | 75 |

| 4 | Carbon dioxide | Diethyl Ether | -78 to RT | dil. HCl | 3,5-Diethylbenzoic acid | 90 |

Experimental Protocol: General Procedure for Grignard Reaction [3][12]

-

Grignard Reagent Formation:

-

Flame-dry all glassware and allow to cool under an inert atmosphere.

-

To a round-bottom flask containing magnesium turnings (1.2 equiv.), add a small crystal of iodine.

-

Add a solution of this compound (1.0 equiv.) in anhydrous diethyl ether or THF dropwise to initiate the reaction.

-

Once the reaction starts (as indicated by heat evolution and disappearance of the iodine color), add the remaining solution at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Reaction with Electrophile:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Slowly add a solution of the electrophile (e.g., an aldehyde or ketone, 1.0 equiv.) in the same anhydrous solvent.

-

After the addition, allow the reaction to warm to room temperature and stir for 1-3 hours.

-

-

Work-up:

-

Carefully quench the reaction by slowly pouring it into a cold saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

-

Purification:

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography.

-

Experimental Workflow: Grignard Reaction

This compound serves as a valuable and versatile starting material for the synthesis of a wide range of functional organic materials. Its ability to undergo various palladium-catalyzed cross-coupling reactions and form a Grignard reagent allows for the strategic incorporation of the 3,5-diethylphenyl moiety into diverse molecular architectures. The presence of the diethyl groups can impart desirable properties such as enhanced solubility and control over solid-state packing, which are crucial for the performance of organic electronic devices. The protocols outlined in this document provide a foundation for researchers to explore the synthesis of novel materials based on this important building block. Further optimization of these general procedures will be necessary to achieve high yields and purity for specific target molecules.

References

- 1. www1.udel.edu [www1.udel.edu]

- 2. researchgate.net [researchgate.net]

- 3. cssp.chemspider.com [cssp.chemspider.com]

- 4. homework.study.com [homework.study.com]

- 5. (3-(Phenylethynyl)phenyl)methanol synthesis - chemicalbook [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. (3,5-Diethylphenyl)(phenyl)methanol | C17H20O | CID 177687526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Palladium-Catalyzed Buchwald-Hartwig Amination of 1-Bromo-3,5-diethylbenzene

For Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1][2][3] This powerful transformation has revolutionized the synthesis of arylamines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and materials science.[4][5][6] The reaction's broad substrate scope and functional group tolerance have made it an invaluable tool in drug discovery and development.[5][7]

This document provides detailed application notes and a comprehensive experimental protocol for the Buchwald-Hartwig amination of 1-Bromo-3,5-diethylbenzene. The sterically hindered nature of this substrate presents a unique challenge, necessitating careful selection of the catalyst, ligand, and reaction conditions to achieve high yields and purity.

Reaction Principle and Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a catalytic cycle that involves a palladium(0) species. The key steps are:

-

Oxidative Addition: The aryl halide (Ar-X) reacts with the Pd(0) complex, leading to the formation of a Pd(II) intermediate.[3][8]

-

Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form an amido complex.[3]

-

Reductive Elimination: The C-N bond is formed as the desired arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[3][9]

The choice of a bulky, electron-rich phosphine (B1218219) ligand is critical to facilitate the reductive elimination step and prevent side reactions such as β-hydride elimination.[1][4]

Experimental Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the Buchwald-Hartwig amination of various aryl bromides with different amines, providing a reference for the amination of this compound.

| Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Bromotoluene | Morpholine | Pd(dba)₂ (1.5) | XPhos (3.0) | NaOtBu | Toluene (B28343) | Reflux | 6 | 94 | [10] |

| 4-Bromofluorobenzene | Aniline | Pd precatalyst (variable) | Various | Various | Various | 100 | 1 | Variable | [11] |

| Aryl Bromide | Secondary Amine | Pd on Charcoal | Biphenylphosphane | Various | Various | 80-110 | N/A | Good to Excellent | [12] |

| 2-Iodotoluene | Sterically Hindered Amine | CuI (10) | Pyrrole-ol (10) | K₃PO₄ | DMSO | 90 | 24 | 86 | [13] |

| Aryl Mesylate | Aniline | Pd(OAc)₂ (variable) | CM-phos (variable) | K₂CO₃ | t-BuOH | 120 | N/A | High | [14] |

Detailed Experimental Protocol

This protocol details a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a generic primary or secondary amine.

Materials:

-

This compound

-

Amine (e.g., morpholine, aniline, or other primary/secondary amine)

-

Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst)

-

Phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos)[4]

-

Base (e.g., Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS))[2]

-

Schlenk tube or similar reaction vessel

-

Magnetic stirrer and heating block

-

Standard laboratory glassware for workup and purification

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup:

-

To a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (2-4 mol%).

-

Add the base (1.2-2.0 equivalents). For solid bases like NaOtBu, ensure it is finely powdered.

-

Add this compound (1.0 equivalent).

-

-

Reagent Addition:

-

Add the anhydrous solvent (to achieve a concentration of 0.1-0.5 M).

-

Add the amine (1.1-1.5 equivalents). If the amine is a solid, it can be added with the other solid reagents.

-

-

Reaction Execution:

-

Seal the Schlenk tube and place it in a preheated heating block.

-

Stir the reaction mixture vigorously at the desired temperature (typically 80-120 °C).

-

Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 4-24 hours).

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by carefully adding water or a saturated aqueous solution of ammonium (B1175870) chloride.

-

Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with the organic solvent (2-3 times).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl amine.

-

Safety Precautions:

-

Palladium catalysts and phosphine ligands can be air and moisture-sensitive; handle them under an inert atmosphere.

-

Strong bases like NaOtBu and LHMDS are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment.

-

Organic solvents are flammable. Work in a well-ventilated fume hood away from ignition sources.

Visualizations

Experimental Workflow

Caption: A flowchart of the experimental procedure.

Catalytic Cycle

Caption: The catalytic cycle of the reaction.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. benchchem.com [benchchem.com]

- 4. youtube.com [youtube.com]

- 5. mdpi.com [mdpi.com]

- 6. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. jk-sci.com [jk-sci.com]

- 10. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]

- 14. orgsyn.org [orgsyn.org]

- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Bromo-3,5-diethylbenzene

Welcome to the technical support center for the synthesis of 1-Bromo-3,5-diethylbenzene. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield and purity of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are two main synthetic strategies for preparing this compound:

-

Direct Electrophilic Bromination of 1,3-diethylbenzene (B91504): This is a common approach where 1,3-diethylbenzene is reacted with a brominating agent, typically in the presence of a Lewis acid catalyst.

-

Sandmeyer Reaction of 3,5-diethylaniline (B13564627): This method involves the diazotization of 3,5-diethylaniline followed by a copper(I) bromide-mediated substitution of the diazonium group with a bromine atom.[1][2]

Q2: I am getting a low yield in my direct bromination of 1,3-diethylbenzene. What are the likely causes?

A2: Low yields in the direct bromination of 1,3-diethylbenzene can stem from several factors:

-

Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of solvent and catalyst are critical.

-

Side Product Formation: Polybromination (the addition of more than one bromine atom to the aromatic ring) is a common side reaction that consumes the starting material and desired product.[3] Isomer formation, where bromine substitutes at other positions on the ring, can also occur.

-

Inadequate Purification: Loss of product during workup and purification steps can significantly reduce the isolated yield.

Q3: What are the common side products in the synthesis of this compound?

A3: In the direct bromination of 1,3-diethylbenzene, you may encounter:

-

Dibrominated and Tribrominated products: Such as 1,3-Dibromo-5-ethylbenzene and 1,3,5-Tribromobenzene.

-

Isomeric Monobrominated Products: Such as 2-Bromo-1,3-diethylbenzene and 4-Bromo-1,3-diethylbenzene.[4]

In the Sandmeyer reaction, potential side products can include:

-

Phenolic byproducts: Formed by the reaction of the diazonium salt with water.[1]

-

Azo coupling products: Resulting from the reaction of the diazonium salt with the starting aniline (B41778) or other aromatic compounds.

Q4: How can I purify this compound effectively?

A4: Purification can be achieved through several methods:

-

Distillation: Vacuum distillation is often effective for separating the desired product from less volatile impurities and side products.

-

Column Chromatography: Silica (B1680970) gel chromatography can be used to separate isomeric impurities and other closely related side products.[5]

-

Recrystallization: If the product is a solid at room temperature or can be solidified at low temperatures, recrystallization from a suitable solvent can be a highly effective purification technique.[5]

Troubleshooting Guide

| Problem | Possible Cause | Suggested Solution |

| Low Yield in Direct Bromination | Over-bromination leading to polybrominated side products. | Use a milder brominating agent such as N-bromosuccinimide (NBS). Carefully control the stoichiometry of the brominating agent. |

| Suboptimal reaction temperature. | Perform the reaction at a lower temperature to improve selectivity and reduce side reactions. Monitor the reaction progress closely using techniques like TLC or GC. | |

| Inefficient catalyst. | Ensure the Lewis acid catalyst (e.g., FeCl₃, AlCl₃) is anhydrous and active. Consider using a different Lewis acid to optimize the reaction. | |

| Formation of Isomeric Impurities | The reaction conditions favor the formation of other isomers. | The ethyl groups in 1,3-diethylbenzene are ortho-, para-directing. To favor the meta-product (this compound), steric hindrance can be exploited. Consider using a bulkier brominating agent or catalyst system. |

| Low Yield in Sandmeyer Reaction | Incomplete diazotization of the starting aniline. | Ensure the reaction temperature is kept low (typically 0-5 °C) during the addition of sodium nitrite (B80452). Use a slight excess of sodium nitrite and ensure adequate acidity. |

| Premature decomposition of the diazonium salt. | Keep the diazonium salt solution cold and use it immediately in the subsequent Sandmeyer reaction. | |

| Inefficient copper(I) bromide catalyst. | Prepare fresh copper(I) bromide or ensure the commercial reagent is of high quality. The catalyst is crucial for the conversion of the diazonium salt to the aryl bromide.[1] | |

| Difficult Purification | Co-elution of product and impurities during chromatography. | Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation. |

| Product and impurities have similar boiling points. | Fractional distillation under reduced pressure may be required. If separation is still difficult, consider converting the product to a solid derivative for purification, followed by regeneration of the desired product. |

Experimental Protocols

Protocol 1: Direct Bromination of 1,3-Diethylbenzene

This protocol is a general procedure and may require optimization.

Materials:

-

1,3-Diethylbenzene

-

N-Bromosuccinimide (NBS)

-

Anhydrous Iron(III) chloride (FeCl₃)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Saturated sodium thiosulfate (B1220275) solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3-diethylbenzene (1 equivalent) in anhydrous DCM.

-

Add anhydrous FeCl₃ (0.1 equivalents) to the solution and stir.

-

In the dark, add NBS (1.05 equivalents) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC or GC.

-

Upon completion, quench the reaction by slowly adding saturated sodium thiosulfate solution.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Sandmeyer Reaction of 3,5-Diethylaniline

This protocol is adapted from a similar procedure for a different substrate and may require optimization.[6]

Materials:

-

3,5-Diethylaniline

-

Hydrobromic acid (48%)

-

Sodium nitrite

-

Copper(I) bromide

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Diazotization:

-

In a flask, dissolve 3,5-diethylaniline (1 equivalent) in 48% hydrobromic acid.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, keeping the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in 48% hydrobromic acid.

-

Heat this solution to 60-70 °C.

-

Slowly add the cold diazonium salt solution to the hot copper(I) bromide solution. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, heat the reaction mixture at 80-90 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and extract the product with diethyl ether.

-

Wash the combined organic extracts with saturated sodium bicarbonate solution, water, and brine.

-